molecular formula C7H15NO B1321799 3-Isopropylmorpholine CAS No. 927802-40-2

3-Isopropylmorpholine

Cat. No. B1321799
CAS RN: 927802-40-2
M. Wt: 129.2 g/mol
InChI Key: ICNOQWMTDGMVGW-UHFFFAOYSA-N
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Description

3-Isopropylmorpholine is a chemical compound that is part of the morpholine family, which are heterocyclic amine ethers composed of a six-membered ring containing both nitrogen and oxygen atoms. This compound, in particular, features an isopropyl group attached to the morpholine ring, which can influence its chemical behavior and physical properties.

Synthesis Analysis

The synthesis of morpholine derivatives, including those with isopropyl groups, can be achieved through various synthetic routes. For instance, the synthesis of chiral trans-3,5-bis(hydroxymethyl)morpholines, which are related to 3-isopropylmorpholine, involves the coupling of a serinol derivative with 2,3-O-isopropylideneglycerol triflate . This method could potentially be adapted to include isopropyl groups at the desired positions on the morpholine ring.

Molecular Structure Analysis

The molecular structure of morpholine derivatives is crucial for their interaction with biological targets. For example, 4-(pyrimidin-4-yl)morpholines are known to be effective pharmacophores for PI3K and PIKKs inhibition due to the morpholine oxygen forming key hydrogen bonding interactions . The presence of an isopropyl group could affect the conformation of the morpholine ring and, consequently, its ability to interact with biological targets.

Chemical Reactions Analysis

Morpholine derivatives can undergo various chemical reactions. The bioorthogonal removal of 3-isocyanopropyl groups, which are structurally similar to 3-isopropyl groups, has been shown to enable the controlled release of fluorophores and drugs in vivo . This suggests that 3-isopropylmorpholine could potentially be used in similar bioorthogonal reactions for drug delivery applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-isopropylmorpholine would be influenced by the isopropyl group attached to the morpholine ring. While specific data on 3-isopropylmorpholine is not provided, related compounds exhibit a range of properties. For example, the pharmacological properties of 2-(p-nitrophenyl)-4-isopropylmorpholine, a cyclic analog of INPEA, show that the morpholine ring can influence drug activity . This suggests that the isopropyl group could also modulate the physical and chemical properties of the compound, affecting its solubility, stability, and reactivity.

Scientific Research Applications

Photoinitiation in Polymerization

3-Isopropylmorpholine (IPM) has been studied for its role in the photoinitiation of acrylate polymerization. Research showed that IPM acts as a physical quencher for the triplet state of certain compounds, impacting the initiating efficiency in polymerization processes. This property is significant in the development of photopolymerization techniques, particularly in coatings and printing inks (Arsu & Davidson, 1994).

Antimicrobial Activity

Thiomorpholine derivatives, including those related to 3-Isopropylmorpholine, have been investigated for their antimicrobial activity. The synthesis of such derivatives aims to develop potent bioactive molecules with reduced toxicity and higher efficacy. These studies are crucial in the search for new antimicrobial agents, particularly in the face of rising drug resistance (Kardile & Kalyane, 2010).

Copolymerization Catalyst

3-Isopropylmorpholine-2,5-dione (IPMD) has been used as a monomer in lipase-catalyzed copolymerization with D,L-lactide. This process results in homopolymers and copolymers with varied properties, useful in biomedical and pharmaceutical applications. The copolymerization process demonstrates the versatility of 3-Isopropylmorpholine derivatives in creating materials with tailored properties (Feng, Klee, & Höcker, 2004).

Controlled Release in Drug Delivery

3-Isocyanopropyl groups, closely related to 3-Isopropylmorpholine, have been studied for their use in controlled drug release. This research is significant in the field of drug delivery, offering potential for more effective and targeted treatments. Such chemical caging moieties are valuable in the development of responsive drug delivery systems (Tu et al., 2018).

Safety and Hazards

3-Isopropylmorpholine is classified as a flammable liquid and vapor. It is harmful if swallowed and causes serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It’s recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Mechanism of Action

Target of Action

This compound is a derivative of morpholine, a heterocyclic organic compound . Morpholine derivatives are known to interact with various biological targets, but the specific targets of 3-Isopropylmorpholine remain to be identified.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .

properties

IUPAC Name

3-propan-2-ylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6(2)7-5-9-4-3-8-7/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNOQWMTDGMVGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50612793
Record name 3-(Propan-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50612793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isopropylmorpholine

CAS RN

927802-40-2
Record name 3-(1-Methylethyl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=927802-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Propan-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50612793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can 3-Isopropylmorpholine be used to synthesize optically active aldehydes, and if so, how does the process work?

A1: Yes, 3-Isopropylmorpholine can be utilized to synthesize optically active aldehydes. The research highlights the use of (S)-3-isopropylmorpholine as a chiral auxiliary in the synthesis of optically active aldehydes []. This process involves reacting the (S)-3-isopropylmorpholine with a racemic aldehyde to form a chiral enamine intermediate. This enamine can then be hydrolyzed under specific conditions to yield the desired optically active aldehyde.

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